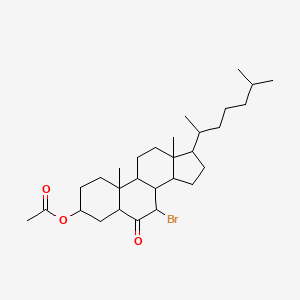

7-Bromo-6-oxocholestan-3-yl acetate

Description

7-Bromo-6-oxocholestan-3-yl acetate is a steroidal derivative characterized by a cholestane backbone modified with a bromine atom at position 7, a ketone group at position 6, and an acetylated hydroxyl group at position 3.

The molecular formula of 7-bromo-6-oxocholestan-3-yl acetate is inferred to be C₂₉H₄₅BrO₃, with a molecular weight of approximately 521 g/mol (calculated based on the cholestane skeleton, substituents, and acetate group). In contrast, the structurally related 7-oxocholesteryl acetate (CAS 809-51-8) has a molecular formula of C₂₉H₄₆O₃ and a molecular weight of 442.7 g/mol, highlighting the impact of bromination on mass and steric properties .

Properties

CAS No. |

67708-41-2 |

|---|---|

Molecular Formula |

C29H47BrO3 |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

[7-bromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H47BrO3/c1-17(2)8-7-9-18(3)21-10-11-22-25-23(13-15-28(21,22)5)29(6)14-12-20(33-19(4)31)16-24(29)27(32)26(25)30/h17-18,20-26H,7-16H2,1-6H3 |

InChI Key |

OQIQFVJQPICULU-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C(=O)C4C3(CCC(C4)OC(=O)C)C)Br)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C(=O)C4C3(CCC(C4)OC(=O)C)C)Br)C |

Other CAS No. |

67708-41-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Oxocholesteryl Acetate (CAS 809-51-8)

| Property | 7-Bromo-6-oxocholestan-3-yl Acetate | 7-Oxocholesteryl Acetate |

|---|---|---|

| Molecular Formula | C₂₉H₄₅BrO₃ | C₂₉H₄₆O₃ |

| Molecular Weight | ~521 g/mol | 442.7 g/mol |

| Key Substituents | 7-Bromo, 6-oxo, 3-yl acetate | 7-oxo, 3-yl acetate |

| Solubility | Data not available | DMSO, pyridine, methanol, ethanol |

| Stability | Data not available | ≥2 years at -20°C |

Structural and Functional Differences :

- The bromine atom in the target compound introduces greater molecular weight and polarizability compared to the ketone group in 7-oxocholesteryl acetate.

- The 6-oxo group in the target compound could alter conformational flexibility compared to the 7-oxo analog, affecting interactions with enzymes or substrates.

Halogenated Steroidal Derivatives

Bromine’s larger atomic radius compared to chlorine may reduce metabolic degradation rates, a critical factor in drug design.

Methodological Insights from Zinc Acetate Studies

Though unrelated structurally, studies on aqueous zinc acetate (e.g., RIXS spectra analysis ) highlight techniques applicable to characterizing halogenated steroidal acetates. For instance, X-ray crystallography (supported by SHELX software ) could resolve the bromine atom’s position and electronic effects in 7-bromo-6-oxocholestan-3-yl acetate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.